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Abstract

Batefenterol (also known as GSK961081) is a first-in-class inhaled bifunctional molecule
possessing both muscarinic acetylcholine receptor (MAChR) antagonist and [32-adrenergic
receptor (B2-AR) agonist properties, classifying it as a Muscarinic Antagonist and (32-Agonist
(MABA).[1][2] This dual pharmacology is designed to provide optimal bronchodilation for the
treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by
targeting two validated pathways in a single molecule.[3][4] These application notes provide a
detailed overview of the in vitro assay methodologies used to characterize the pharmacological
profile of Batefenterol, including receptor binding affinity and functional activity at its primary
targets. The protocols are intended to guide researchers in the replication and adaptation of
these methods for drug discovery and development purposes.

Data Presentation: Quantitative In Vitro
Pharmacology of Batefenterol

The in vitro pharmacological profile of Batefenterol has been characterized through a series of
binding and functional assays to determine its affinity and potency at human recombinant
muscarinic and adrenergic receptors.

Table 1: Receptor Binding Affinity of Batefenterol
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This table summarizes the binding affinity of Batefenterol for human muscarinic (M2 and M3)
and B2-adrenergic receptors, as determined by competition radioligand binding studies. The
equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower
values indicating higher affinity.

Receptor o . .
Radioligand Cell Line Ki (nM) Reference
Subtype
[3H]-N-
Human M2 Methylscopolami  CHO-K1 1.4 [1][2]
ne
[3H]-N-
Human M3 Methylscopolami  CHO-K1 1.3 [11[2]
ne
Human 32-AR [3H]-CGP12177 HEK293 3.7 [1][2]

Table 2: Functional Activity of Batefenterol

This table presents the functional potency of Batefenterol as a 32-AR agonist and an M3
MAChHhR antagonist. The half-maximal effective concentration (EC50) indicates the
concentration of the drug that elicits 50% of the maximal response.
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Measured Cell Potency
Assay Type Target . . Reference
Parameter Line/Tissue (EC50, nM)
B2-AR Human 32- cAMP
_ _ , CHO-K1 0.29 [1]12]
Agonism AR Stimulation
] ] Smooth
M3 Guinea Pig Isolated
) Muscle 50 [1]
Antagonism M3 ) Trachea
Relaxation
) ] Smooth
B2-AR Guinea Pig Isolated
) Muscle 25 [1]
Agonism B2-AR ) Trachea
Relaxation
] Smooth
Combined Isolated
M3 & 2-AR Muscle 10 [1]
MABA ] Trachea
Relaxation

Batefenterol demonstrates high functional selectivity for the f2-adrenoceptor, with 440-fold and
320-fold selectivity over B1- and 3-adrenoceptors, respectively.[2]

Signaling Pathways of Batefenterol

Batefenterol's dual mechanism of action involves the simultaneous modulation of two distinct
G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells, leading
to bronchodilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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